(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

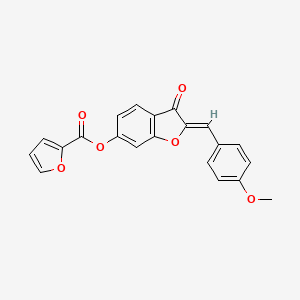

(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran derivative characterized by a Z-configuration at the benzylidene double bond. Its structure includes a 4-methoxy-substituted benzylidene group attached to a 3-oxo-2,3-dihydrobenzofuran core and a furan-2-carboxylate ester at the 6-position (Figure 1). The Z-configuration is critical for its stereochemical properties, influencing molecular interactions and crystallization behavior .

Properties

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)11-19-20(22)16-9-8-15(12-18(16)27-19)26-21(23)17-3-2-10-25-17/h2-12H,1H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPFKFYCWXIVBM-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves a multi-step process:

-

Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.

-

Introduction of the Methoxybenzylidene Group: : The next step involves the introduction of the methoxybenzylidene group. This can be done via a Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with the benzofuran derivative in the presence of a base such as piperidine.

-

Formation of the Furan-2-Carboxylate Moiety: : Finally, the furan-2-carboxylate group is introduced through esterification reactions, typically involving the reaction of the benzofuran derivative with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibits various biological activities:

- Anticancer Properties :

- Antioxidant Activity :

- Anti-inflammatory Effects :

Medicinal Chemistry Applications

Given its diverse biological activities, this compound can be explored for several medicinal applications:

Drug Development

The structural features of this compound make it a promising lead compound for the development of new drugs targeting cancer and inflammatory diseases. Its ability to modulate biological pathways suggests that it could serve as a scaffold for synthesizing more potent derivatives.

Formulation in Therapeutics

Due to its antioxidant and anti-inflammatory properties, this compound could be formulated into therapeutic agents aimed at treating chronic diseases where oxidative stress plays a critical role.

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell growth. The study concluded that further modification of the compound could enhance its anticancer efficacy and selectivity .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radicals, suggesting strong antioxidant activity comparable to known antioxidants like ascorbic acid .

Mechanism of Action

The mechanism by which (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxybenzylidene moiety could facilitate binding to hydrophobic pockets, while the furan and benzofuran rings might participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, ester groups, and electronic properties. Key structural and computational data are summarized in Table 1.

Table 1: Structural and Computational Comparison of Analogous Benzofuran Derivatives

*XLogP3: Computed lipophilicity index. †Estimated based on analogs.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3): The 4-methoxy group in the target compound contributes to moderate lipophilicity (XLogP3 ~4.1). Increasing methoxy substitution (e.g., 3,4,5-trimethoxy analog) elevates XLogP3 to 4.8 due to enhanced hydrophobic interactions . Halogenation (e.g., 4-chloro analog) further increases lipophilicity (XLogP3 = 5.0), aligning with the known role of halogens in improving membrane permeability .

Hydrogen Bonding and Solubility: The target compound and 4-chloro analog have 5 hydrogen bond acceptors, limiting aqueous solubility.

Stereochemical and Crystallographic Considerations:

- The Z-configuration is conserved across analogs, likely due to synthetic constraints or thermodynamic preference during benzylidene formation. Crystallographic tools like SHELX () are instrumental in confirming stereochemistry and hydrogen-bonding networks .

Research Findings and Functional Implications

Biological Activity Trends:

- While the target compound lacks reported bioactivity, halogenated analogs (e.g., 4-chloro derivative) show precedent for antimicrobial and anticancer properties, as seen in related benzofurans . Methoxy groups may instead favor interactions with polar enzyme pockets, suggesting divergent therapeutic targets .

Synthetic Accessibility: The 4-methoxybenzylidene moiety is synthetically accessible via Knoevenagel condensation, a common method for benzofuran derivatives . Halogenated variants require additional steps, such as electrophilic substitution or palladium-catalyzed coupling .

Crystallization and Stability:

- Hydrogen-bonding patterns (e.g., C=O⋯H interactions) in benzofurans influence crystal packing. The 4-methoxy group may engage in weak C–H⋯O bonds, whereas halogenated analogs exhibit stronger halogen bonding, affecting melting points and storage stability .

Biological Activity

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, anticancer, and antioxidant properties.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving the condensation of furan derivatives and benzaldehydes. The synthesis typically follows a Knoevenagel condensation pathway, resulting in the formation of the desired compound with specific structural features that contribute to its biological activity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Furan derivative + 4-methoxybenzaldehyde | Intermediate compound |

| 2 | Condensation reaction under acidic conditions | This compound |

Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects.

Case Study : A study reported that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and E. coli, showcasing its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been assessed in vitro against several cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through various mechanisms.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| MCF-7 | 7.0 | Cell cycle arrest |

| A549 | 4.5 | Inhibition of proliferation |

Research indicates that the compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further development .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. In vitro assays using DPPH and ABTS methods showed promising results.

Table 3: Antioxidant Activity Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 15.0 |

| ABTS | 12.5 |

These findings suggest that the compound can scavenge free radicals effectively, contributing to its potential health benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.